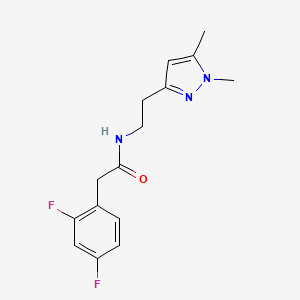
2-(2,4-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide
描述
This compound features a 2,4-difluorophenyl group linked via an acetamide moiety to a 1,5-dimethylpyrazole-ethyl chain. The difluorophenyl group enhances electronegativity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions.
属性
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-10-7-13(19-20(10)2)5-6-18-15(21)8-11-3-4-12(16)9-14(11)17/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOFJVFMRLZUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2,4-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological targets, and therapeutic implications based on diverse research findings.
- Chemical Formula : C13H15F2N3
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on various cellular processes and its potential therapeutic applications. The following sections summarize key findings from the literature.
Inhibition of Enzymatic Activity
One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of specific enzymes involved in critical metabolic pathways. For instance:
- Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .
Anti-cancer Properties
Several studies have highlighted the potential anti-cancer properties of derivatives related to this compound:
- Mechanism of Action : The inhibition of DHFR leads to decreased levels of tetrahydrofolate, essential for nucleic acid synthesis, thereby inducing apoptosis in rapidly dividing cancer cells .
- Case Studies : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key observations include:
- Fluorine Substitution : The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances lipophilicity and potentially increases cellular uptake .
- Pyrazole Moiety : The incorporation of a pyrazole ring has been associated with improved selectivity towards certain biological targets, enhancing the compound's therapeutic index .
Data Table: Comparative Analysis of Biological Activity
相似化合物的比较
Substituent Effects on Aromatic Rings
2-(2,4-Dichlorophenyl) Analogs (e.g., C₁₉H₁₇Cl₂N₃O₂) :
Replacement of fluorine with chlorine increases steric bulk and lipophilicity. Crystallographic data reveal dihedral angles of 48.45° between dichlorophenyl and pyrazole rings, indicating significant steric repulsion . The amide group forms R₂²(10) hydrogen-bonded dimers, stabilizing crystal packing .- Impact : Chlorine's larger size may reduce solubility compared to fluorine analogs but enhance membrane permeability.
2-(4-(Methylsulfanyl)phenyl) Derivatives :
The methylsulfanyl group introduces a sulfur atom, altering electronic properties (e.g., increased polarizability). Crystal structures show N–H···O hydrogen bonds but lack dimer formation, suggesting weaker intermolecular interactions than dichloro analogs .- Impact : Sulfur's electron-donating effects may improve binding to metal-containing enzymes.
- Fluorophenyl vs. Fluorine's electronegativity also enhances dipole moments, influencing solubility and metabolic stability .
Crystallographic and Conformational Differences
- Dihedral Angles: Dichlorophenyl analog: 80.70° (amide vs. dichlorophenyl), 64.82° (amide vs. pyrazole) . Target Compound: Expected smaller dihedral angles due to fluorine's compact size, promoting a more planar conformation and stronger π-π stacking.
Hydrogen Bonding : Dichlorophenyl and methylsulfanyl analogs rely on N–H···O bonds for crystal stabilization . The target compound’s difluorophenyl group may introduce weak C–F···H interactions, altering packing motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


